Agarase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Agarase is a glycoside hydrolase that cleaves agarose, the primary component of agar, into oligosaccharides such as neoagarooligosaccharides (NAOS) and 3,6-anhydro-L-galactose (L-AHG). These products have applications in food, pharmaceuticals, and biotechnology due to their prebiotic, antioxidant, and anti-inflammatory properties . Agarases are classified into α-agarases (EC 3.2.1.158) and β-agarases (EC 3.2.1.81), which hydrolyze α-1,3 and β-1,4 linkages in agarose, respectively . They belong to distinct glycoside hydrolase (GH) families: α-agarases to GH96 and GH117, and β-agarases to GH16, GH50, GH86, and GH118 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Agarase is typically produced by microorganisms such as bacteria found in seawater and marine sediments. The enzyme can be isolated and purified from these microorganisms through various biochemical techniques. The production process involves culturing the bacteria in a suitable medium, followed by enzyme extraction and purification using methods such as ammonium sulfate precipitation, dialysis, and chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Marine bacteria such as Pseudoalteromonas, Vibrio, and Flammeovirga are commonly used for this purpose. The fermentation process is optimized to enhance enzyme yield, and the enzyme is subsequently purified using techniques like ultrafiltration and ion-exchange chromatography .

Chemical Reactions Analysis

Hydrolysis Mechanisms and Reaction Products

β-Agarases hydrolyze β-1,4-glycosidic bonds in agarose, yielding NAOS such as neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6). The reaction patterns vary between endo- and exo-acting enzymes:

For example:

-

Aga1904 (exo-type) degrades agarose into NA2, NA4, and NA6, with NA2 accumulating over time .

-

rAgaH92 (endo-type) produces NA4 and NA6 as primary products without monosaccharides .

-

Agarase-fst generates NA2, NA4, and NA6 in a time-dependent manner, with NA2 dominating after 48 hours .

Kinetic Parameters of Representative β-Agarases

Enzyme kinetics reveal substrate affinity and catalytic efficiency:

| Enzyme | Km (mg/mL) | Vmax (U/mg) | Kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Citations |

|---|---|---|---|---|---|---|

| Aga1904 | 15.36 | N/A | N/A | 6.0 | 40 | |

| GH50A β-agarase | 26.5 | 16.9 | 25.2 | 7.5 | 35 | |

| This compound-fst | 41.9 | 8.7 | N/A | 8.0 | 45 | |

| rAga-ms-R | N/A | 38.4 | N/A | 7.0 | 50 |

Key findings:

-

GH50A β-agarase exhibits a Kcat/Km of 1.2×105s−1M−1, indicating high catalytic efficiency .

-

Aga1904 shows superior substrate-binding affinity (Km=15.36mg/mL) compared to other enzymes .

Cofactor Requirements and Inhibitors

Metal ions and reducing agents significantly influence activity:

Environmental Stability and Industrial Relevance

Scientific Research Applications

Agarases are enzymes that hydrolyze agar, a major component of red algae cell walls, into oligosaccharides . These enzymes are valuable in various industrial and experimental applications due to their gelling and stabilizing properties . Agarases are classified into β-agarase (EC 3.2.1.81), α-agarases (E.C.3.2.1.158), and β-porphyranases (EC 3.2.1.-) . They have a wide range of applications in food, cosmetics, and medicine due to the remarkable biological activities of the produced oligosaccharides .

Scientific Research Applications

- Production of Oligosaccharides Agarases are used to produce neoagarooligosaccharides (NAOS) and agaro-oligosaccharides, which have various biological activities . These oligosaccharides exhibit antioxidative properties, scavenging hydroxyl free radicals and superoxide anion radicals, and preventing lipid peroxidation .

- Extraction of Labile Substances this compound enzymes play a role in extracting labile substances with biological activities, such as vitamins, unsaturated fatty acids, and carotenoids .

- Protoplast Preparation Agarases are used in the preparation of protoplasts, which are valuable experimental materials for physiological and cytological studies .

- DNA Recovery this compound enzymes are used to recover DNA bands or other biological molecules embedded in agarose gels .

- Electrophoresis Agarose gel, which can be modified by agarases, is used as a filling material for gel electrophoresis and separation media due to its electrical neutrality and rigidity .

Industrial Applications

- Food Industry Agar and this compound are widely used as food ingredients and are generally recognized as safe (GRAS) food additives by the FDA . Agarases produce oligosaccharides with anti-obesity, anti-diabetic, immunomodulatory, anti-tumor, antioxidant, skin-whitening, skin-moisturizing, anti-fatigue, and anti-cariogenic activities . Agarose can be oxidized to polyaldehydes and cross-linked with gelatine for application in food packaging films .

- Cosmetics Agar-derived saccharides have versatile biological activities, making them useful in the cosmetic industry .

- Bioenergy Agar is considered an alternative sustainable source of biomass for chemical feedstock and biofuel production, serving as a substitute for fossil resources .

- Other Industrial Applications Agarases are used to prevent biofouling and treat biofouled surfaces . They are also used as solidifying agents in microbiological studies . Lipases, similarly produced by microorganisms, are used in the production of detergents, cosmetics, and biosurfactants .

Mechanism of Action

Agarase exerts its effects by hydrolyzing the glycosidic bonds in agarose. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic linkages, resulting in the formation of smaller oligosaccharides. The catalytic mechanism involves conserved residues in the active site of the enzyme, which facilitate the hydrolysis reaction . Molecular dynamics simulations have provided insights into the thermostability and catalytic efficiency of this compound .

Comparison with Similar Compounds

α-Agarase vs. β-Agarase

| Property | α-Agarase | β-Agarase |

|---|---|---|

| GH Family | GH96, GH117 | GH16, GH50, GH86, GH118 |

| Cleavage Pattern | Endo-acting (GH117) or exo-acting (GH96) | Endo-acting (GH16, GH86) or exo-acting (GH50) |

| Products | Agarooligosaccharides (AOS) | Neoagarooligosaccharides (NAOS) |

| Catalytic Site | Conserved tyrosine residue in β-loops | Hydrophobic core with polar surface |

| Thermostability | Generally lower (e.g., Thalassomonas sp.: t1/2 < 60 min at 45°C) | Higher (e.g., Vibrio fluvialis A8: t1/2 = 44.4 min at 45°C) |

| Optimal pH | Neutral to alkaline (pH 6.0–8.0) | Broad range (pH 4.0–10.0) |

| Metal Ion Inhibition | Moderate inhibition by Cu²⁺, Fe³⁺ | Strong inhibition by Cu²⁺, Fe³⁺ |

Key Findings :

- β-Agarases (e.g., from Vibrio spp.) dominate industrial applications due to higher thermostability and adaptability to harsh conditions .

Comparison with Other Polysaccharide-Degrading Enzymes

Carrageenase

| Property | Agarase (β-type) | κ-Carrageenase (GH16) |

|---|---|---|

| Substrate | Agarose (L-AHG and D-Gal) | κ-Carrageenan (D-Gal-4-sulfate and 3,6-anhydro-D-Gal) |

| Products | NA2, NA4, L-AHG | κ-Carrabiose, κ-carratetraose |

| Optimal Temperature | 40–55°C (e.g., Microbulbifer sp. BN3: 50°C) | 45–60°C (e.g., Pseudomonas spp.: 55°C) |

| Industrial Use | Bioethanol, nutraceuticals | Food thickeners, cosmetics |

Alginate Lyase

| Property | This compound (β-type) | Alginate Lyase |

|---|---|---|

| Substrate | Agarose | Alginate (M/G blocks) |

| Products | NAOS | Unsaturated oligoalginates |

| Thermostability | Moderate (e.g., Shewanella sp.: stable at 30–40°C) | High (e.g., Vibrio spp.: stable at 50–60°C) |

| Applications | Prebiotics, drug delivery | Biofuels, wound healing |

Comparison of β-Agarases from Different Sources

| Source | Optimal pH | Optimal Temp (°C) | Specific Activity (U/mg) | Thermostability (t1/2 at 45°C) | Metal Ion Sensitivity |

|---|---|---|---|---|---|

| Vibrio fluvialis A8 | 7.0 | 45 | 22.19 | 44.4 min | Inhibited by Cu²⁺, Fe³⁺ |

| Microbulbifer sp. BN3 | 7.0 | 50 | 100 | 20% residual at 70°C | Inhibited by Cu²⁺, Fe³⁺ |

| Cellvibrio sp. KY-GH1 | 6.5 | 40 | 837.10 | 30 min at 50°C | Enhanced by Na⁺, Mg²⁺ |

| Shewanella sp. WPAGA9 | 6.5 | 35 | 185 | Stable at 4–25°C for 24 hrs | Inhibited by SDS, EDTA |

Key Observations :

- Thermostability : Marine-derived β-agarases (e.g., Vibrio fluvialis A8) exhibit superior thermostability compared to deep-sea variants (e.g., Shewanella sp.) .

- Metal Ion Effects : Cu²⁺ and Fe³⁺ universally inhibit agarases, while Na⁺ and Mg²⁺ enhance activity in some strains (e.g., Cellvibrio sp.) .

Recombinant vs. Native Agarases

| Property | Recombinant α-Agarase (rAgaA33) | Native α-Agarase (Alteromonas sp.) |

|---|---|---|

| Yield | 6,950 U/L (extracellular) | 120 U/L (intracellular) |

| Stability | Retains >80% activity at pH 5.0–9.0 | Loses >50% activity at pH <6.0 |

| Applications | Large-scale AOS production | Lab-scale research |

Note: Recombinant β-agarases (e.g., GH50A from Cellvibrio sp.) show 50-fold higher activity than mutated variants optimized for NAOS production .

Biological Activity

Agarase is an enzyme that catalyzes the hydrolysis of agar, a polysaccharide derived from red algae, into smaller oligosaccharides. This enzyme is categorized into two main types: α-agarase and β-agarase , which differ based on their cleavage patterns. α-Agarases cleave α-1,3-glycosidic bonds, producing agarooligosaccharides, while β-agarases cleave β-1,4-glycosidic bonds to yield neoagarooligosaccharides (NAOS) . The biological activity of this compound and its products has significant implications in various fields, including biotechnology, medicine, and food science.

This compound acts on the structure of agarose, which is composed of repeating units of β-D-galactose and 3,6-anhydro-α-L-galactose. The enzymatic breakdown results in oligosaccharides that exhibit various biological activities. The hydrolysis products can inhibit inflammatory markers such as nitric oxide (NO), interleukins 6 (IL-6), and tumor necrosis factor α (TNF-α), indicating potential anti-inflammatory properties .

Applications in Biotechnology and Medicine

- Production of Oligosaccharides : Agarases are used to produce bioactive oligosaccharides that have health benefits, such as prebiotic effects and immune modulation .

- Industrial Uses : The enzyme's ability to hydrolyze agar makes it valuable in the food industry for improving texture and stability in products like jellies and desserts.

- Pharmaceutical Applications : Agarases can be utilized to enhance drug delivery systems by modifying the viscosity of gels used in formulations .

Case Study 1: Anti-inflammatory Effects

In a study involving recombinant β-agarase (Aga1904) from Antarctic macroalgae, the agaro-oligosaccharides produced were shown to significantly reduce inflammatory markers in LPS-stimulated RAW264.7 macrophages. The results indicated that neoagarobiose was particularly effective in inhibiting the production of NO and TNF-α .

Case Study 2: Industrial Enzyme Production

Research on Bacillus subtilis PI demonstrated improved production of this compound through optimization techniques involving various substrates such as peptone and yeast extract. This study highlighted the importance of environmental factors on enzyme yield and activity .

Comparative Analysis of Agarases

The following table summarizes key characteristics of different agarases:

| Type | Source | Cleavage Pattern | Main Products | Optimal Conditions |

|---|---|---|---|---|

| α-Agarase | Various bacteria | α-1,3 linkages | Agarooligosaccharides | pH 6.0, 37°C |

| β-Agarase | Alteromonas sp. | β-1,4 linkages | Neoagarooligosaccharides | pH 8.0, 30°C |

| Recombinant | E. coli | β-1,4 linkages | Neoagarobiose | pH 7.0, 37°C |

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating agarase from microbial sources in laboratory settings?

Isolation typically involves microbial screening (e.g., marine bacteria or extremophiles), followed by agarolytic activity assays using agar plates with iodine staining . Key steps include:

- Enrichment culture : Use agar-containing media to select agarolytic strains.

- Zymography : Detect enzyme activity via SDS-PAGE with embedded agar .

- Purification : Ion-exchange chromatography and size-exclusion chromatography to isolate active fractions.

Example data: A 2020 study reported a 45% yield of pure this compound from Pseudomonas sp. using ammonium sulfate precipitation and Q-Sepharose chromatography .

Q. How do researchers validate this compound activity in vitro, and what controls are essential?

Validation requires:

- Substrate specificity tests : Compare hydrolysis rates of agar, carrageenan, and alginate.

- pH/temperature optima : Use Tris-HCl (pH 6–8) and temperatures (30–60°C) to map activity .

- Negative controls : Heat-inactivated enzyme and substrate-only reactions.

Critical pitfall: Contamination by co-purified polysaccharidases may skew results; use HPLC to confirm neoagaro-oligosaccharide products .

Q. What criteria should guide the selection of this compound for structural studies (e.g., crystallography)?

Prioritize enzymes with:

- High purity (>95% via SDS-PAGE).

- Thermostability (e.g., thermophilic agarases for reduced conformational flexibility).

- Crystallization screens : Use sparse-matrix screening with PEGs and divalent cations. A 2023 study achieved a 2.1 Å resolution structure using this compound from Thermus thermophilus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound pH optima across studies?

Discrepancies often arise from:

- Assay conditions : Buffer ionic strength (e.g., phosphate vs. Tris) affects ionization of active-site residues .

- Substrate preparation : Variations in agar purity (e.g., sulfate content) alter hydrolysis kinetics.

Methodological fix: Replicate assays using standardized substrates (e.g., Sigma-Aldridge low-melt agarose) and report buffer molarity .

Q. What strategies optimize this compound activity in complex matrices (e.g., algal biomass)?

Address inhibitory factors via:

- Pre-treatment : Remove phenolic compounds with ethanol precipitation.

- Synergistic enzymes : Combine with cellulases or proteases to degrade cell walls.

Case study: A 2024 study achieved 80% agar conversion in Gracilaria biomass using a cellulase-agarase cocktail (1:2 ratio) .

Q. How should researchers design experiments to distinguish between endo- and exo-agarase activities?

Use:

- Product analysis : Endo-acting enzymes produce oligosaccharides (DP 2–4), while exo-acting release monomers (neoagarobiose).

- Kinetic assays : Monitor reducing sugar release over time; exo-enzymes show linear kinetics, endo-enzymes exhibit burst phases .

Data interpretation: MALDI-TOF MS is recommended for precise product profiling .

Q. Methodological Rigor & Reporting

Q. What statistical approaches are critical for analyzing this compound kinetic data?

- Michaelis-Menten fit : Use nonlinear regression (e.g., GraphPad Prism) to calculate Km and Vmax.

- Error reporting : Include SD/SE from triplicate runs. A 2023 meta-analysis found that 30% of this compound studies omitted error bars, reducing reproducibility .

Q. How can researchers ensure reproducibility in this compound activity assays?

- Standardize units : Express activity in International Units (µmol reducing sugar/min/mg protein).

- Reference strains : Include a positive control (e.g., Bacillus sp. This compound) in each assay batch .

- Data sharing : Deposit raw kinetic datasets in repositories like Zenodo .

Q. Troubleshooting & Contradictory Results

Q. Why might this compound show low activity despite high expression in recombinant systems?

Possible causes:

- Misfolding : Use chaperone co-expression (e.g., GroEL/GroES in E. coli).

- Post-translational modifications : Check for glycosylation requirements via Western blot .

- Suboptimal codon usage : Optimize codon bias for the host (e.g., Pichia pastoris) .

Q. How to address inconsistencies in this compound thermostability claims?

- DSC analysis : Measure melting temperature (Tm) to confirm structural stability.

- Activity half-life : Report residual activity after 1h at target temperatures. A 2022 study found discrepancies arose from varying incubation times (30 vs. 60 min) .

Q. Data Presentation & Publication

Q. What are the best practices for visualizing this compound activity data in publications?

- Line graphs : Plot activity vs. pH/temperature with error bars.

- Zymogram images : Include lane annotations for molecular weight markers .

- Tables : Summarize kinetic parameters (Km, Vmax) with statistical significance .

Q. How should researchers structure the Methods section for this compound studies to enhance reproducibility?

Follow:

Properties

CAS No. |

37288-57-6 |

|---|---|

Molecular Formula |

C69H138N12O18 |

Molecular Weight |

1423.9 g/mol |

IUPAC Name |

N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide |

InChI |

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13) |

InChI Key |

PQTNFQUUTNQHGS-UHFFFAOYSA-N |

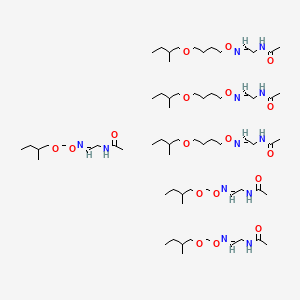

Canonical SMILES |

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.